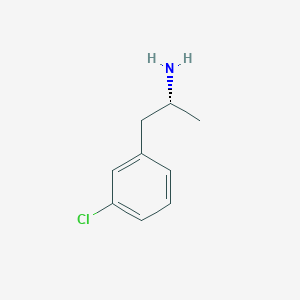
(2R)-1-(3-chlorophenyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-(3-chlorophenyl)propan-2-amine is a chiral amine compound characterized by the presence of a 3-chlorophenyl group attached to a propan-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(3-chlorophenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-chlorobenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-chlorobenzaldehyde with a suitable amine source, such as ®-2-aminopropane. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic hydrogenation and enzymatic resolution are also explored for efficient production.
化学反応の分析
Types of Reactions
(2R)-1-(3-chlorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives on the aromatic ring.
科学的研究の応用
(2R)-1-(3-chlorophenyl)propan-2-amine finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2R)-1-(3-chlorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(2S)-1-(3-chlorophenyl)propan-2-amine: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.
1-(3-chlorophenyl)propan-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.
1-(3-chlorophenyl)ethan-2-amine: A structurally similar compound with a shorter carbon chain.
Uniqueness
(2R)-1-(3-chlorophenyl)propan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
生物活性
(2R)-1-(3-chlorophenyl)propan-2-amine, commonly referred to as 3-chloroamphetamine , is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound is characterized by its chiral center at the second carbon, which contributes to its biological activity. It can be synthesized through various methods, including transamination reactions and other organic synthesis techniques. A notable synthesis route involves the use of transaminase enzymes, which facilitate the conversion of ketones to amines with high stereoselectivity .
This compound acts primarily as a monoamine releasing agent , influencing neurotransmitter levels in the brain. It interacts with several neurotransmitter systems, particularly:
- Dopaminergic System : It promotes the release of dopamine, which is crucial for mood regulation and reward pathways.
- Serotonergic System : The compound also enhances serotonin levels, potentially impacting mood and anxiety disorders.
- Norepinephrine : Increases in norepinephrine can lead to heightened alertness and energy levels.
These interactions suggest that this compound may have applications in treating conditions such as depression, anxiety, and attention deficit disorders.
Neuropharmacological Effects
Research indicates that this compound exhibits various neuropharmacological effects:
- Stimulant Properties : Similar to amphetamines, it may enhance cognitive function and physical performance through increased neurotransmitter release.
- Potential Therapeutic Uses : Studies have suggested its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Antimicrobial Activity
Emerging studies have also explored the antimicrobial properties of this compound. Preliminary findings indicate that it may possess activity against certain bacterial strains, although further investigation is required to elucidate its efficacy and mechanism .
Case Studies and Research Findings
Recent literature has documented several case studies highlighting the biological effects of this compound:
- Cognitive Enhancement in Animal Models : In rodent models, administration of the compound improved memory retention and learning abilities, suggesting potential applications in cognitive enhancement therapies.
- Impact on Mood Disorders : Clinical observations have noted that patients administered with similar compounds reported improvements in mood and reductions in anxiety symptoms .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
特性
CAS番号 |
26632-69-9 |
|---|---|
分子式 |
C9H12ClN |
分子量 |
169.65 g/mol |
IUPAC名 |
(2R)-1-(3-chlorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H12ClN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3/t7-/m1/s1 |
InChIキー |
ORWQJKNRYUIFJU-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CC1=CC(=CC=C1)Cl)N |
正規SMILES |
CC(CC1=CC(=CC=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















